![molecular formula C27H34O11 B12463059 2-{4-[4-(3,4-Dimethoxyphenyl)-hexahydrofuro[3,4-c]furan-1-yl]-3-methoxyphenoxy}-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B12463059.png)
2-{4-[4-(3,4-Dimethoxyphenyl)-hexahydrofuro[3,4-c]furan-1-yl]-3-methoxyphenoxy}-6-(hydroxymethyl)oxane-3,4,5-triol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Phillyrin is a lignan glycoside extracted from the traditional Chinese medicinal plant Forsythia suspensa (Thunb.) Vahl, belonging to the Oleaceae family . It is primarily found in the roots, stems, leaves, and fruits of the plant, with the highest concentration in the leaves . Phillyrin has been recognized for its various pharmacological properties, including anti-inflammatory, anti-obesity, anti-tumor, and hepatoprotective effects .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Phillyrin can be synthesized using a green and rapid method from Forsythia suspensa leaves . The process involves extracting the compound with a high purity of over 93% . Additionally, phillyrin can be prepared by interacting with different types of cyclodextrins to improve its water solubility . The inclusion complexes of phillyrin with cyclodextrins are prepared in a 1:1 stoichiometric ratio, significantly enhancing its solubility .
Industrial Production Methods
Industrial production of phillyrin typically involves the extraction from Forsythia suspensa using solvents followed by purification processes to achieve high purity . The use of cyclodextrins in the production process helps in improving the solubility and stability of phillyrin, making it more suitable for various applications .
Analyse Chemischer Reaktionen
Phillyrin undergoes several types of chemical reactions, including:
Oxidation: Phillyrin can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can convert phillyrin into its reduced forms.
Substitution: Phillyrin can undergo substitution reactions where functional groups are replaced by other groups.
Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions . The major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
Phillyrin has a wide range of scientific research applications:
Wirkmechanismus
Phillyrin exerts its effects through various molecular targets and pathways:
Anti-inflammatory: Phillyrin inhibits the expression of phosphorylated NF-κB p65 protein, reducing inflammation.
Anti-obesity: It inhibits adipose triglyceride lipase, reducing the breakdown of triglycerides into free fatty acids.
Antioxidant: Phillyrin decreases oxidative stress by reducing reactive oxygen species and increasing antioxidant enzyme levels.
Vergleich Mit ähnlichen Verbindungen
Phillyrin is unique compared to other lignan glycosides due to its specific pharmacological properties and molecular targets. Similar compounds include:
Eigenschaften
Molekularformel |
C27H34O11 |
|---|---|
Molekulargewicht |
534.6 g/mol |
IUPAC-Name |
2-[4-[3-(3,4-dimethoxyphenyl)-1,3,3a,4,6,6a-hexahydrofuro[3,4-c]furan-6-yl]-3-methoxyphenoxy]-6-(hydroxymethyl)oxane-3,4,5-triol |
InChI |
InChI=1S/C27H34O11/c1-32-18-7-4-13(8-20(18)34-3)25-16-11-36-26(17(16)12-35-25)15-6-5-14(9-19(15)33-2)37-27-24(31)23(30)22(29)21(10-28)38-27/h4-9,16-17,21-31H,10-12H2,1-3H3 |
InChI-Schlüssel |
ZTIZEXUIEBLYBL-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=C(C=C(C=C1)C2C3COC(C3CO2)C4=C(C=C(C=C4)OC5C(C(C(C(O5)CO)O)O)O)OC)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



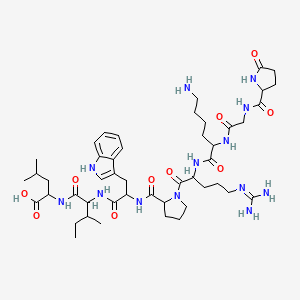

![2,4-Dichloro-6-[(mesitylimino)methyl]phenol](/img/structure/B12462993.png)
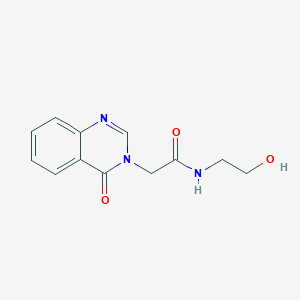
![4,4'-{propane-2,2-diylbis[benzene-4,1-diyloxy(1,3-dioxo-1,3-dihydro-2H-isoindole-5,2-diyl)]}dibenzoic acid](/img/structure/B12463006.png)
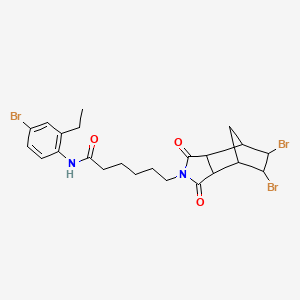
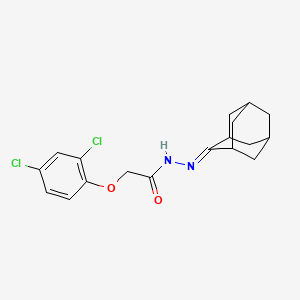
![2-(Biphenyl-4-yl)-2-oxoethyl 4-{[4-(4-tert-butylphenoxy)phenyl]amino}-4-oxobutanoate](/img/structure/B12463037.png)
![N-[3-(4,4-dimethyl-2,5-dioxoimidazolidin-1-yl)-2-hydroxypropyl]-4-methyl-N-(4-methylphenyl)benzenesulfonamide](/img/structure/B12463040.png)
![2-{[5-(4-aminophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(4-fluorophenyl)ethanone](/img/structure/B12463048.png)
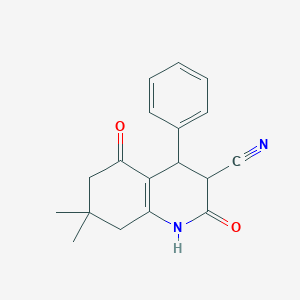
![N-(4-chlorophenyl)-2-[(4-nitrophenyl)acetyl]hydrazinecarboxamide](/img/structure/B12463065.png)
![N~4~-(3-chloro-4-methoxyphenyl)-N~6~,N~6~-diethyl-1-methyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B12463076.png)
